molecular formula C11H9F2NO3 B1531327 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1411055-43-0

1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No. B1531327
CAS RN: 1411055-43-0
M. Wt: 241.19 g/mol
InChI Key: VMRYDVPOIHKBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid, also known as DFBA, is an important organic compound used in various chemical and biological reactions. It is a versatile molecule that has a wide range of applications in the fields of organic synthesis, biochemistry, and medicinal chemistry. DFBA is a colorless to light yellow liquid with a boiling point of 122-123°C, and a melting point of -45°C. It is a relatively stable compound and can be stored at room temperature for long periods of time.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Azetidine Derivatives : Research on azetidine-2-carboxylic acid analogs and their synthesis methods highlights the potential of azetidine derivatives in exploring peptide activity and protein interaction. The development of enantiopure 3-substituted azetidine-2-carboxylic acids through modifications shows the versatility of azetidine compounds in medicinal chemistry and drug development (Sajjadi & Lubell, 2008).
  • Chemical Properties of Difluorobenzene Derivatives : Studies on the deprotonation and functionalization of difluorobenzene derivatives, such as (2,6-dichlorophenyl)- and (2,6-bromophenyl)triethylsilane, provide insights into the chemical behavior of fluorinated compounds and their potential applications in creating complex molecular structures for pharmaceutical use (Heiss, Marzi, & Schlosser, 2003).

Applications in Drug Discovery and Development

  • Development of S1P Receptor Modulators : The discovery of Siponimod, a potent and selective S1P receptor modulator, through extensive structure-activity relationship studies on alkoxyimino derivatives, demonstrates the application of azetidine and difluorobenzoyl derivatives in developing new therapeutic agents for treating multiple sclerosis (Pan et al., 2013).
  • Synthesis of Chiral Azetidines : The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition demonstrates the application of azetidine derivatives in synthesizing molecules with specific chirality, a crucial aspect in drug development (Marichev et al., 2019).

properties

IUPAC Name

1-(2,6-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-7-2-1-3-8(13)9(7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYDVPOIHKBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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